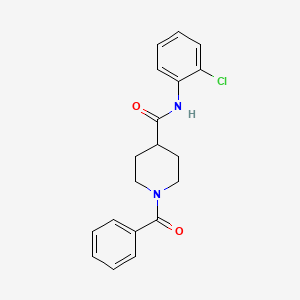
2-(2-chloro-4-nitrophenyl)-5-(2-furyl)-1,3,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-chloro-4-nitrophenyl)-5-(2-furyl)-1,3,4-oxadiazole is a heterocyclic compound that has gained attention in the field of medicinal chemistry due to its potential as a therapeutic agent. This compound is known for its diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. In
Wissenschaftliche Forschungsanwendungen
2-(2-chloro-4-nitrophenyl)-5-(2-furyl)-1,3,4-oxadiazole has been extensively studied for its potential as a therapeutic agent. Several studies have reported its antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to possess antimicrobial activity against several bacterial and fungal strains. Furthermore, this compound has been reported to exhibit anti-inflammatory and analgesic properties.
Wirkmechanismus
The exact mechanism of action of 2-(2-chloro-4-nitrophenyl)-5-(2-furyl)-1,3,4-oxadiazole is not fully understood. However, several studies have suggested that it may act by inhibiting certain enzymes or proteins involved in various cellular processes. For instance, it has been reported to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. It has also been shown to inhibit the expression of certain pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
Biochemical and Physiological Effects:
2-(2-chloro-4-nitrophenyl)-5-(2-furyl)-1,3,4-oxadiazole has been shown to have several biochemical and physiological effects. In vitro studies have reported that it can induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce the production of reactive oxygen species (ROS). It has also been shown to reduce inflammation and pain in animal models of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(2-chloro-4-nitrophenyl)-5-(2-furyl)-1,3,4-oxadiazole in lab experiments is its diverse biological activities. It can be used to study the mechanisms of action of various cellular processes, including DNA replication and repair, cell proliferation, and inflammation. However, one of the limitations of using this compound is its potential toxicity. Several studies have reported that it can cause cytotoxicity and genotoxicity in certain cell types.
Zukünftige Richtungen
There are several future directions for the research on 2-(2-chloro-4-nitrophenyl)-5-(2-furyl)-1,3,4-oxadiazole. One direction is to explore its potential as a therapeutic agent for various diseases, including cancer, infectious diseases, and inflammatory disorders. Another direction is to investigate its mechanism of action in more detail, particularly its interactions with enzymes and proteins involved in cellular processes. Furthermore, future studies could focus on developing more efficient and less toxic synthesis methods for this compound.
Synthesemethoden
The synthesis of 2-(2-chloro-4-nitrophenyl)-5-(2-furyl)-1,3,4-oxadiazole has been reported in several studies. One of the commonly used methods involves the reaction of 2-chloro-4-nitroaniline with furfural in the presence of a catalyst such as sodium hydroxide or sulfuric acid. The reaction mixture is then heated under reflux for several hours to obtain the desired product. Other methods involve the use of different starting materials and reaction conditions.
Eigenschaften
IUPAC Name |
2-(2-chloro-4-nitrophenyl)-5-(furan-2-yl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClN3O4/c13-9-6-7(16(17)18)3-4-8(9)11-14-15-12(20-11)10-2-1-5-19-10/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUVNMQQZUDAKOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN=C(O2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloro-4-nitrophenyl)-5-(furan-2-yl)-1,3,4-oxadiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-cyclohexyl-5-[3-(2-furyl)-2-propen-1-ylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5854441.png)


![1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-phenyl-2,4(1H,3H)-quinazolinedione](/img/structure/B5854464.png)
![methyl 2-[(4-chloro-3-ethoxybenzoyl)amino]benzoate](/img/structure/B5854468.png)






![N-[3-(1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5854528.png)

